Imidocarb

Übersicht

Beschreibung

Imidocarb ist ein Harnstoffderivat, das hauptsächlich in der Veterinärmedizin als Antiprotozoenmittel eingesetzt wird. Es ist wirksam gegen Infektionen, die durch Babesia und andere Parasiten verursacht werden. Die Verbindung ist bekannt für ihre Fähigkeit, Krankheiten wie Babesiose und Anaplasmose bei Tieren zu behandeln und zu verhindern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Imidocarb umfasst mehrere Schritte:

Bildung von Nitrobenzoylchlorid: Nitrobenzoesäure wird mit Thionylchlorid gemischt und 4 Stunden lang bei 80 °C unter Rückfluss erhitzt. .

Bildung von 2-(3-Nitrophenyl)imidazolin: Nitrobenzoylchlorid wird zusammen mit P-Mo-V-Heteropoly säure und Ethylendiamin zu Acetonitril gegeben. .

Reduktion zu 2-(3-Aminophenyl)imidazolinhydrochlorid: Die Nitrophenylverbindung wird unter Verwendung von Palladium auf Kohlenstoff und Hydrierung reduziert, um das Aminophenyl-Derivat zu bilden

Bildung von this compound: Die Aminophenylverbindung wird mit N-Dimethylformamid und Harnstoff bei 155 °C 4,5 Stunden lang umgesetzt. .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Das Verfahren umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Trenntechniken und Katalysatoren trägt zu einer effizienten Produktion bei .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Nitrogruppe in den Zwischenstufen kann unter Verwendung von Hydrierung zu einer Aminogruppe reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Palladium auf Kohlenstoff und Wasserstoffgas werden für Reduktionsreaktionen verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. seine Hydrochlorid- und Dipropionatsalze .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und analytischen Chemie eingesetzt.

Biologie: Wird auf seine Auswirkungen auf Protozoenparasiten und seine potenzielle Verwendung zur Bekämpfung parasitärer Infektionen untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Protozoeninfektionen bei Tieren untersucht.

Industrie: Wird bei der Entwicklung von Veterinärpharmazeutika und als Standard in analytischen Methoden eingesetzt .

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, es wird jedoch vermutet, dass er die Glykolyse des Parasiten stört. Es blockiert den Eintritt essentieller Nährstoffe, wie z. B. Inositol, in den Erythrozyten, der den Parasiten enthält, was zum Verhungern und Absterben des Parasiten führt .

Analyse Chemischer Reaktionen

Types of Reactions

Imidocarb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Palladium on carbon and hydrogen gas are used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its hydrochloride and dipropionate salts .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Imidocarb

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body post-administration. A recent study assessed the pharmacokinetics of two formulations of this compound in cattle. The study involved 48 healthy cattle divided into two groups receiving either a generic or a marketed formulation of this compound at a dosage of 3.0 mg/kg subcutaneously. Key findings included:

- Limit of Detection (LOD) : 0.05 ng/mL

- Limit of Quantification (LOQ) : 0.1 ng/mL

- Pharmacokinetic Parameters : The area under the curve (AUC) and maximum concentration (C_max) were compared between the two formulations, indicating bioequivalence .

Efficacy Against Protozoan Infections

This compound has demonstrated significant efficacy in treating various protozoan infections:

- Babesiosis : this compound is effective against Babesia bovis and Babesia canis, with studies showing a comparative analysis against other treatments like buparvaquone. In vitro studies reported that this compound inhibited parasite growth effectively at concentrations ranging from 10 to 300 nM .

- Anaplasmosis : The drug is also utilized in treating Anaplasma marginale infections in cattle, contributing to improved health outcomes and recovery rates .

Safety and Residue Studies

Safety assessments are vital for ensuring that this compound does not pose risks to animal health or human consumers of animal products:

- Residue Depletion : A study focused on the depletion of this compound residues in bovine tissues using UPLC-MS/MS showed that this compound levels decreased significantly over time, suggesting a low risk of residue accumulation in meat products .

- Toxicological Assessments : Regulatory bodies have conducted evaluations to assess potential toxic effects from prolonged exposure to this compound, concluding that its use within recommended dosages is safe for both animals and humans .

Comparative Efficacy Studies

Recent research has compared the efficacy of this compound with other antiprotozoal drugs:

| Drug | Target Parasite | Efficacy (IC50) | Remarks |

|---|---|---|---|

| This compound | Babesia bovis | 50 nM | Effective against resistant strains |

| Buparvaquone | Babesia bovis | 30 nM | Higher potency than this compound |

| Diminazene Aceturate | Babesia canis | Not specified | Commonly used alternative |

These comparisons highlight the role of this compound as a viable option alongside other treatments, particularly in cases where resistance is an issue .

Wirkmechanismus

The exact mechanism of action of imidocarb is not fully understood, but it is believed to interfere with the glycolysis of the parasite. It blocks the entry of essential nutrients, such as inositol, into the erythrocyte containing the parasite, leading to the starvation and death of the parasite .

Vergleich Mit ähnlichen Verbindungen

Imidocarb wird mit anderen Antiprotozoenmitteln wie Atovaquon und Buparvaquon verglichen:

Atovaquon: Wird in Kombination mit Azithromycin zur Behandlung von Protozoeninfektionen eingesetzt. Es hat einen anderen Wirkmechanismus und zielt auf die mitochondriale Elektronentransportkette ab.

Buparvaquon: Ein weiteres Antiprotozoenmittel, das in Kombination mit Azithromycin eingesetzt wird. Es zielt ebenfalls auf die mitochondriale Elektronentransportkette ab, hat aber eine andere chemische Struktur.

This compound ist einzigartig in seiner Fähigkeit, den Nährstoffeintritt in den Parasiten zu blockieren, was es wirksam gegen eine breite Palette von Protozoeninfektionen macht .

Ähnliche Verbindungen

- Atovaquon

- Buparvaquon

- Azithromycin (wenn in Kombination mit den oben genannten Verbindungen verwendet)

This compound zeichnet sich durch seinen einzigartigen Wirkmechanismus und seine Wirksamkeit in der Veterinärmedizin aus .

Biologische Aktivität

Imidocarb is a carbanilide derivative primarily used in veterinary medicine for the treatment of protozoal infections, particularly those caused by Babesia species in livestock and pets. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy against various pathogens, safety profile, and residue depletion in animal tissues.

Pharmacokinetics

This compound is administered via subcutaneous injection and exhibits a prolonged half-life in the bloodstream. A study involving lactating cows demonstrated that a single dose of 3 mg/kg led to peak plasma concentrations of approximately 1300 µg-equivalents/kg within one hour, with significant plasma protein binding (72.91% after four hours) . The drug is slowly excreted, with only 53% of the dose recovered in excreta over ten days, indicating a persistent presence in tissues, particularly the liver, where residues can remain detectable for up to 90 days post-treatment .

Efficacy Against Protozoal Infections

This compound is effective against several protozoal diseases affecting cattle and dogs. Its primary use is in treating:

- Bovine Babesiosis : A significant disease caused by Babesia bovis and Babesia bigemina, which leads to severe economic losses in cattle farming.

- Canine Babesiosis : A tick-borne disease affecting dogs caused by Babesia canis.

Comparative Efficacy Studies

- Canine Babesiosis Treatment : A study compared the efficacy of this compound alone versus a combination treatment of this compound and doxycycline. Dogs treated with the combination showed a slightly better clinical response (40% good response) compared to those receiving this compound alone (35% good response) within 24 hours . Hematological parameters indicated improved recovery in the combination group.

- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of B. bovis, with IC50 values indicating its potency in reducing parasitemia . However, newer treatments like buparvaquone have emerged as potentially more effective alternatives.

Safety and Toxicity

This compound's safety profile has been extensively studied. Short-term toxicity studies in mice indicated that doses up to 9400 mg/kg did not result in significant adverse effects on hematological parameters or brain acetylcholinesterase activity . However, cholinesterase activity was observed to decrease significantly after administration, suggesting potential neurotoxic effects that warrant caution.

Long-Term Studies

Long-term studies have shown that while this compound can induce some histopathological changes in liver and kidney tissues, these are generally not considered adverse at therapeutic doses . The Committee on Toxicity (COT) concluded that observed effects were not indicative of significant toxicity.

Residue Depletion Studies

A critical aspect of this compound's use is its residue depletion profile. A study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) determined that the withdrawal time for this compound in cattle is approximately 224 days when administered at a dosage of 3.0 mg/kg . This information is crucial for ensuring food safety and compliance with regulatory standards.

| Tissue | Mean Residue Level (µg-equivalents/kg) | Withdrawal Time (days) |

|---|---|---|

| Liver | 2200 | 224 |

| Kidney | Not specified | 224 |

Eigenschaften

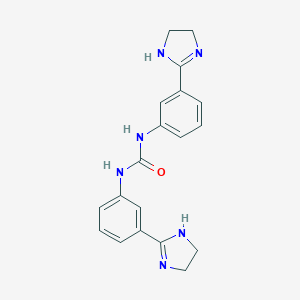

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEVFJUWLLRELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5318-76-3 (di-hydrochloride) | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048345 | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27885-92-3 | |

| Record name | Imidocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.